molecular formula C8H20Cl2N2O2 B2936295 3-(1,4-Diazepan-1-yl)propane-1,2-diol;dihydrochloride CAS No. 2375269-05-7

3-(1,4-Diazepan-1-yl)propane-1,2-diol;dihydrochloride

Cat. No.: B2936295
CAS No.: 2375269-05-7
M. Wt: 247.16
InChI Key: XIAUDEFHRNCJFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Diazepan-1-yl)propane-1,2-diol;dihydrochloride typically involves the reaction of 1,4-diazepane with epichlorohydrin, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature (RT)

    Solvent: Commonly used solvents include water and organic solvents like ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, ensuring high purity and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Diazepan-1-yl)propane-1,2-diol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The diazepane ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the diazepane ring.

Scientific Research Applications

3-(1,4-Diazepan-1-yl)propane-1,2-diol;dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,4-Diazepan-1-yl)propane-1,2-diol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to altered cellular responses.

    Pathway Modulation: Affecting signaling pathways that regulate various cellular processes, such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,4-Diazepan-1-yl)propane-1,2-diol;dihydrochloride is unique due to its specific diazepane ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(1,4-diazepan-1-yl)propane-1,2-diol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.2ClH/c11-7-8(12)6-10-4-1-2-9-3-5-10;;/h8-9,11-12H,1-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAUDEFHRNCJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC(CO)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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